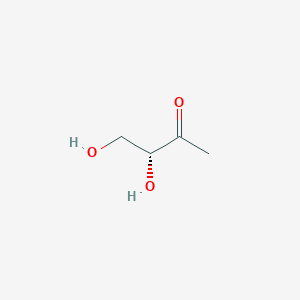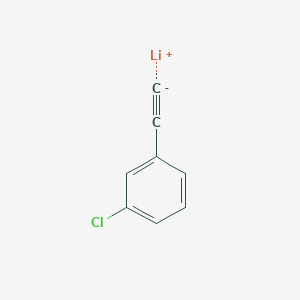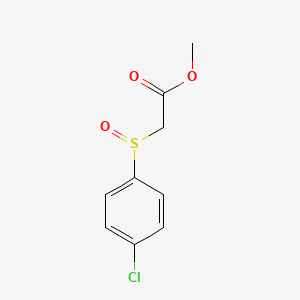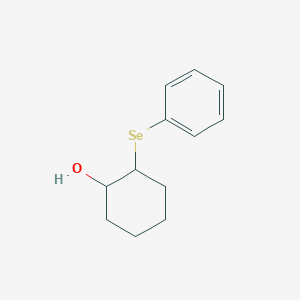
2-Butanone, 3,4-dihydroxy-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3,4-dihydroxy-, (3R)- is a chiral compound with the molecular formula C4H8O3. It is an important intermediate in various biochemical pathways and is known for its role in the biosynthesis of riboflavin (vitamin B2). The compound is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in organic synthesis and biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,4-dihydroxy-, (3R)- can be achieved through several methods. One common approach involves the enzymatic conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, followed by dephosphorylation to yield the desired compound . This enzymatic reaction is catalyzed by the enzyme RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase) and requires magnesium ions as cofactors .
Industrial Production Methods
Industrial production of 2-Butanone, 3,4-dihydroxy-, (3R)- typically involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to overexpress the RibB enzyme, leading to the efficient production of the compound . The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: 3,4-Dioxobutanone or 3,4-dicarboxybutanoic acid.
Reduction: 3,4-dihydroxybutanol.
Substitution: Ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Butanone, 3,4-dihydroxy-, (3R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3,4-dihydroxy-, (3R)- involves its role as a substrate for the enzyme RibB in the riboflavin biosynthesis pathway. The enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, which is then further processed to form riboflavin . This pathway is essential for the production of flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are crucial cofactors in various redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-butanone: Similar in structure but lacks the second hydroxyl group.
2,3-Butanediol: Contains two hydroxyl groups but lacks the ketone group.
Ribulose-5-phosphate: A precursor in the biosynthesis pathway but contains a phosphate group.
Uniqueness
2-Butanone, 3,4-dihydroxy-, (3R)- is unique due to its specific role in the riboflavin biosynthesis pathway and its chiral nature, which imparts specific biochemical properties. Its dual hydroxyl and ketone functionalities make it a versatile intermediate in various chemical reactions and industrial applications .
Propiedades
Número CAS |
71222-99-6 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
(3R)-3,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3/t4-/m1/s1 |
Clave InChI |
SEYLPRWNVFCVRQ-SCSAIBSYSA-N |
SMILES isomérico |
CC(=O)[C@@H](CO)O |
SMILES canónico |
CC(=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)




![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)

![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)

